1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry and materials science. Its structure consists of a chlorophenyl group, a tetrazole moiety, a piperazine ring, and a tolyloxyethanone fragment, making it a multifaceted compound with diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Step 1: : Formation of the tetrazole ring from 4-chlorophenylhydrazine through a cyclization reaction using sodium azide under controlled acidic conditions.
Step 2: : Alkylation of the tetrazole with a chloromethyl derivative to introduce the piperazine ring, employing a strong base like sodium hydride.
Step 3: : Etherification of 2-hydroxyethylpiperazine with o-tolyl chloride in the presence of a suitable base, such as potassium carbonate, to form the tolyloxyethanone linkage.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and catalytic processes may be employed to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups, such as carbonyl or nitro groups, under strong oxidizing conditions.
Reduction: : It can be reduced to form corresponding amine or alcohol derivatives using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: : Nucleophiles or electrophiles in the presence of a catalyst, such as palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions vary depending on the reaction conditions and the substituents involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary amines or alcohols.
Scientific Research Applications
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone has a range of applications across several scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in drug discovery and development.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: : Enzymes, receptors, or other proteins that the compound binds to, influencing their activity or function.
Pathways: : The biochemical pathways affected by the compound, such as signal transduction pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
1-(4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
Uniqueness
The uniqueness of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone lies in its specific combination of functional groups and structural motifs, which contribute to its distinct chemical and biological properties. Unlike its analogs with different halogen substituents, the chlorophenyl group in this compound may confer unique steric and electronic effects, influencing its reactivity and interactions.
There you have it—a deep dive into the world of this compound. Quite the mouthful, but fascinating stuff, right?
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-16-4-2-3-5-19(16)30-15-21(29)27-12-10-26(11-13-27)14-20-23-24-25-28(20)18-8-6-17(22)7-9-18/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQYIEDIIWXHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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